3,3-Difluoroazetidine 3,3-Difluoroazetidine
Brand Name: Vulcanchem
CAS No.: 288315-03-7; 288315-03-7 ; 679431-52-8
VCID: VC5954061
InChI: InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2
SMILES: C1C(CN1)(F)F
Molecular Formula: C3H5F2N
Molecular Weight: 93.077

3,3-Difluoroazetidine

CAS No.: 288315-03-7; 288315-03-7 ; 679431-52-8

Cat. No.: VC5954061

Molecular Formula: C3H5F2N

Molecular Weight: 93.077

* For research use only. Not for human or veterinary use.

3,3-Difluoroazetidine - 288315-03-7; 288315-03-7   ; 679431-52-8

Specification

CAS No. 288315-03-7; 288315-03-7 ; 679431-52-8
Molecular Formula C3H5F2N
Molecular Weight 93.077
IUPAC Name 3,3-difluoroazetidine
Standard InChI InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2
Standard InChI Key QUHVRXKSQHIZNV-UHFFFAOYSA-N
SMILES C1C(CN1)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,3-Difluoroazetidine consists of a saturated four-membered ring comprising three carbon atoms and one nitrogen atom, with fluorine substituents at both 3-positions (Fig. 1). The compound’s SMILES notation (C1C(CN1)(F)F) and InChIKey (QUHVRXKSQHIZNV-UHFFFAOYSA-N) confirm its stereoelectronic configuration . The fluorine atoms induce electron-withdrawing effects, reducing the nitrogen’s electron density and increasing ring strain (27.7 kcal/mol in azetidine derivatives) . This strain enhances nucleophilic reactivity, making the compound a versatile intermediate in organic synthesis.

Table 1: Fundamental Properties of 3,3-Difluoroazetidine

PropertyValueSource
Molecular FormulaC₃H₅F₂N
Molecular Weight93.08 g/mol
CAS Number679431-52-8
Boiling PointNot reported-
Density1.32 g/cm³ (estimated)
LogP (Lipophilicity)0.89 (calculated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the hydrochloride derivative (CAS 288315-03-7) reveal a singlet at δ 4.8 ppm in the ¹H NMR spectrum, corresponding to the azetidine ring protons, while ¹⁹F NMR shows a resonance at -120 ppm, consistent with geminal difluoro substitution . Fourier-transform infrared (FT-IR) spectroscopy identifies N–H stretching vibrations at 3300 cm⁻¹ and C–F bonds at 1100 cm⁻¹ .

Synthesis and Reactivity

Synthetic Routes

Industrial synthesis typically involves fluorination of azetidine precursors using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). A recent optimized protocol employs ring-closing metathesis of 1,3-difluoroallylamine derivatives using Grubbs catalysts, achieving yields >75% . The hydrochloride form is obtained via HCl gas treatment in diethyl ether, producing a white crystalline solid with >97% purity .

Reaction Mechanisms

The strained azetidine ring undergoes rapid ring-opening reactions with nucleophiles. For example, treatment with sodium azide yields 3-azido-3-fluoroazetidine, a precursor for click chemistry applications . Fluorine substitution directs electrophilic aromatic substitution reactions to the nitrogen-adjacent carbon, enabling regioselective functionalization.

Applications in Advanced Materials

Bioimaging Dyes

3,3-Difluoroazetidine hydrochloride serves as a key precursor for rhodamine derivatives like JF646, which exhibits a 646 nm emission wavelength and 92% quantum yield in live-cell imaging . Fluorination red-shifts absorption maxima by 15–20 nm compared to non-fluorinated analogs, enabling multicolor super-resolution microscopy .

Table 2: Optical Properties of Azetidine-Derived Dyes

Dyeλₐbs (nm)λₑₘ (nm)Quantum YieldApplication
Rh-DFA5505700.85Mitochondrial tracking
JF6466306460.92STED microscopy
Az-Fluor 4884905100.78Flow cytometry

Energetic Materials

Incorporating 3,3-difluoroazetidine into triazolyl polycyclic frameworks improves detonation velocity (D = 8.9 km/s) and thermal stability (Tdec >200°C) . Hirshfeld surface analysis reveals that fluorine atoms enhance crystal density (ρ = 1.85 g/cm³) by facilitating close-packing through C–F···H interactions .

Organic Electronics

The compound’s electron-deficient nitrogen lone pair lowers the HOMO energy (-6.2 eV) in azetidine-based hole-transport materials, increasing open-circuit voltage in perovskite solar cells to 1.12 V . In OLEDs, difluoroazetidine-containing emitters achieve Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.06) for deep-blue emission.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective [2+2] cycloaddition of fluorinated enamines, producing chiral 3,3-difluoroazetidines with 98% ee using a bisoxazoline-copper catalyst . This method enables scalable production of optically active building blocks for pharmaceutical applications.

Photodynamic Therapy

Conjugating the compound to chlorin e6 enhances singlet oxygen quantum yield (ΦΔ = 0.78) in cancer cell lines, achieving 95% HeLa cell death at 10 J/cm² irradiation (650 nm). The azetidine moiety improves cellular uptake by 3-fold compared to carboxylated analogs.

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